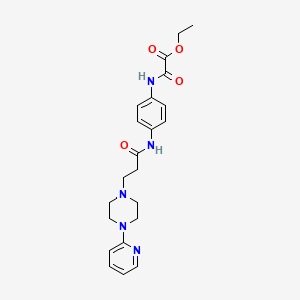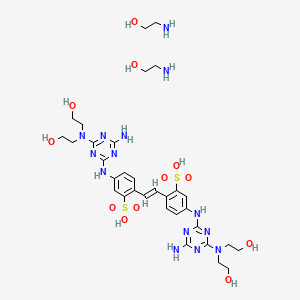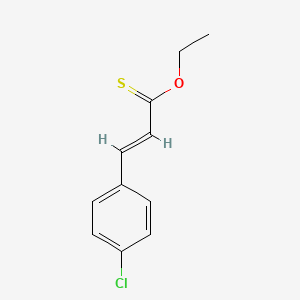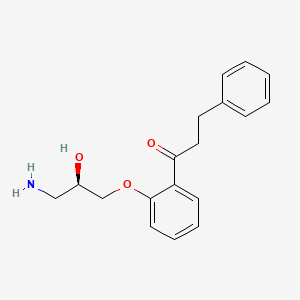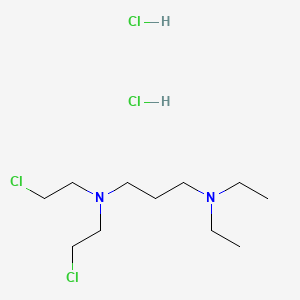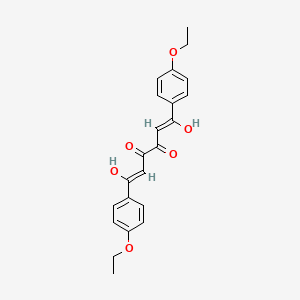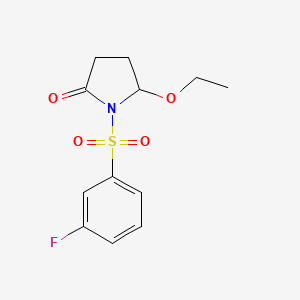
5-Ethoxy-1-((3-fluorophenyl)sulfonyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-1-((3-fluorophenyl)sulfonyl)-2-pyrrolidinone is a synthetic organic compound with the molecular formula C12H14FNO4S It is characterized by the presence of an ethoxy group, a fluorophenyl sulfonyl group, and a pyrrolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1-((3-fluorophenyl)sulfonyl)-2-pyrrolidinone typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as γ-butyrolactone.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as sodium hydride.
Attachment of the Fluorophenyl Sulfonyl Group: The fluorophenyl sulfonyl group can be attached through a sulfonylation reaction using 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethoxy-1-((3-fluorophenyl)sulfonyl)-2-pyrrolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the fluorophenyl sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Ethoxy-1-((3-fluorophenyl)sulfonyl)-2-pyrrolidinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Ethoxy-1-((3-fluorophenyl)sulfonyl)-2-pyrrolidinone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methoxy-1-((3-fluorophenyl)sulfonyl)-2-pyrrolidinone
- 5-Ethoxy-1-((4-fluorophenyl)sulfonyl)-2-pyrrolidinone
- 5-Ethoxy-1-((3-chlorophenyl)sulfonyl)-2-pyrrolidinone
Uniqueness
5-Ethoxy-1-((3-fluorophenyl)sulfonyl)-2-pyrrolidinone is unique due to the specific combination of its ethoxy group, fluorophenyl sulfonyl group, and pyrrolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
111711-78-5 |
|---|---|
Fórmula molecular |
C12H14FNO4S |
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
5-ethoxy-1-(3-fluorophenyl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C12H14FNO4S/c1-2-18-12-7-6-11(15)14(12)19(16,17)10-5-3-4-9(13)8-10/h3-5,8,12H,2,6-7H2,1H3 |
Clave InChI |
QIKQQIRPUWWJDV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





